molecular formula C18H22N4O3S2 B2638107 N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 1090972-00-1

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B2638107
CAS No.: 1090972-00-1
M. Wt: 406.52
InChI Key: DIPXQIWSYSNTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a useful research compound. Its molecular formula is C18H22N4O3S2 and its molecular weight is 406.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

A range of heterocyclic compounds, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, have been synthesized using one-pot cyclocondensation processes, showcasing the potential of complex acetamide derivatives in the formation of novel chemical entities with potential applications in drug development and other fields (Krauze, Vilums, Sīle, & Duburs, 2007).

Carbonic Anhydrase Inhibition

Research into the inhibition of human carbonic anhydrase isoforms by sulfonamide inhibitors, structurally related to certain acetamide derivatives, has revealed low nanomolar inhibition values. This suggests potential applications of these compounds in addressing pathologies such as cancer, obesity, and epilepsy, among others, given the role of carbonic anhydrases in these conditions (Carta et al., 2017).

Metabolic Stability Improvement

Various 6,5-heterocyclic analogues, including acetamide derivatives, have been investigated for their ability to inhibit PI3Kα and mTOR effectively while showing minimal deacetylation in metabolic studies. This research underscores the potential of these compounds in improving metabolic stability, a crucial factor in drug design and development (Stec et al., 2011).

Antimicrobial Activity

Several acetamide derivatives have been synthesized and tested for their antimicrobial properties, displaying good activity against a range of strains. This highlights the potential of these compounds in developing new antimicrobial agents, especially in an era of increasing antimicrobial resistance (Fahim & Ismael, 2019).

Properties

IUPAC Name

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-21-10-8-15-16(12-21)26-18(19-15)20-17(23)13-22(2)27(24,25)11-9-14-6-4-3-5-7-14/h3-7,9,11H,8,10,12-13H2,1-2H3,(H,19,20,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPXQIWSYSNTCV-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)CN(C)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)NC(=O)CN(C)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.